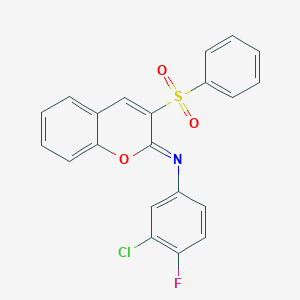
(Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a phenylsulfonyl group and a chromen-2-ylidene group . The phenylsulfonyl group is a common functional group in organic chemistry, consisting of a sulfonyl group (-SO2-) attached to a phenyl ring . The chromen-2-ylidene group is a type of heterocycle that includes a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Phenylsulfonyl groups are often good leaving groups in substitution reactions . Chromen-2-ylidene groups can participate in various reactions, including electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, sulfonyl groups often increase the polarity of a compound, which could affect its solubility and reactivity .
科学的研究の応用
Nonlinear Optical Applications
(Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been explored in the field of nonlinear optics. A study focused on the synthesis of polyphosphazenes with second-order nonlinear optical chromophore, where sulfonyl groups are used as acceptors. This type of chemical structure, which is closely related to (Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline, demonstrates potential in developing materials with specific optical properties (Li et al., 2004).
Catalytic and Synthetic Chemistry
In the realm of catalytic and synthetic chemistry, this compound has significance. An example is its role in the palladium- and nickel-catalyzed amination of aryl fluorosulfonates, a process that is crucial for creating diverse chemical bonds and structures (Hanley et al., 2016). Additionally, its derivatives have been synthesized for various applications, including the creation of fluorescent scaffolds and materials (Beppu et al., 2014).
Photophysical Properties and Sensory Applications
The compound’s derivatives exhibit significant photophysical properties, making them suitable for sensory applications. Studies have demonstrated their ability to respond to protons and selected metal ions, which is crucial in the development of sensors and diagnostic tools (Tolosa et al., 2008).
Fuel Cell and Polymer Technology
In fuel cell and polymer technology, derivatives of this compound have been used to develop sulfonated poly(arylene ether sulfone)s block copolymers, which show promise in fuel cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).
Corrosion Inhibition
The compound and its derivatives have been researched for their potential as corrosion inhibitors. They have demonstrated efficacy in protecting metals in corrosive environments, which is vital for extending the life of industrial materials (Alam et al., 2016).
Environmental and Water Treatment Applications
Its derivatives have shown potential in environmental and water treatment applications. For instance, the degradation of pollutants like aniline in water using activated persulfate, with zero-valent iron as an activator, represents a significant advancement in water purification technologies (Hussain et al., 2014).
作用機序
将来の方向性
The future directions for this compound would likely depend on its specific applications. For example, if it has biological activity, it could be further developed as a pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other fields .
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO3S/c22-17-13-15(10-11-18(17)23)24-21-20(12-14-6-4-5-9-19(14)27-21)28(25,26)16-7-2-1-3-8-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDIFKQSWYEXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-chloro-4-fluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


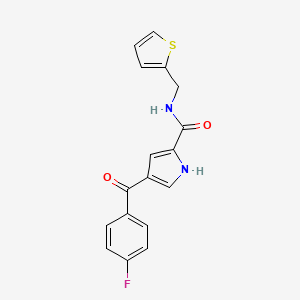
![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)
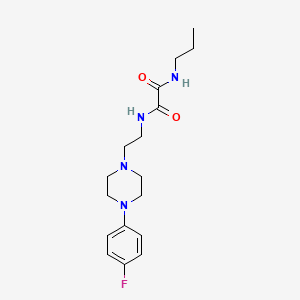
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)
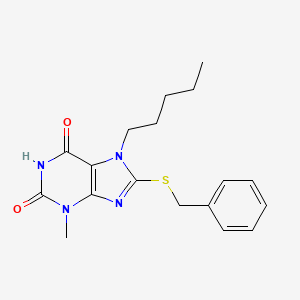
![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)


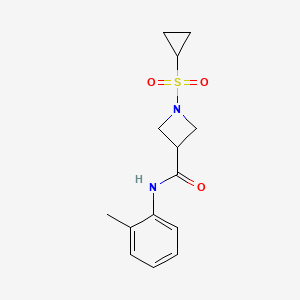
![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)